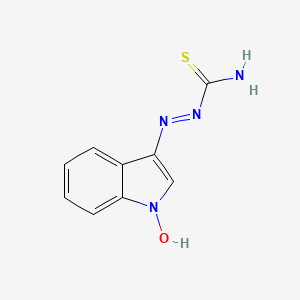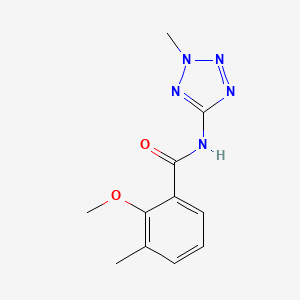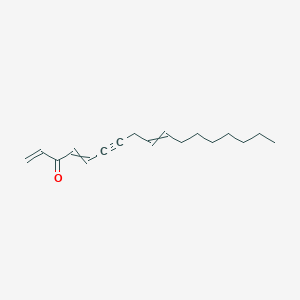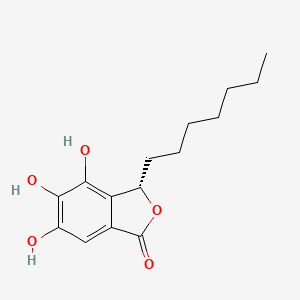![molecular formula C9H15N3O2S B12534981 Tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate CAS No. 820231-13-8](/img/structure/B12534981.png)
Tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate: is a chemical compound with a unique structure that includes a thiazole ring, an amino group, and a carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate typically involves the reaction of Boc anhydride with ethanol, followed by the addition of an aqueous ammonia solution. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction . The final product is obtained by recrystallization from hexane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves similar steps as laboratory synthesis but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: Tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate can undergo substitution reactions, particularly at the amino group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions with aryl halides.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Cs2CO3: Commonly used as a base in these reactions.
Solvents: 1,4-dioxane is often used as a solvent in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with aryl halides typically yield N-Boc-protected anilines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology and Medicine
In biology and medicine, this compound is used in the development of pharmaceuticals and bioconjugation experiments. Its ability to form stable bonds with various biomolecules makes it valuable in drug design and delivery .
Industry
In the industrial sector, this compound is used as a chemical intermediate in the production of various organic compounds. Its stability and reactivity make it suitable for large-scale chemical manufacturing .
Wirkmechanismus
The mechanism of action of tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate involves its interaction with specific molecular targets. The thiazole ring and amino group allow it to form stable complexes with metal ions and other biomolecules. These interactions can influence various biochemical pathways, making it useful in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the thiazole ring.
N-Boc-ethylenediamine: Contains a Boc-protected amino group but differs in its overall structure.
tert-Butyl (5-bromothiazol-2-yl)carbamate: Similar structure but with a bromine atom on the thiazole ring.
Uniqueness
Tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate is unique due to its combination of a thiazole ring, amino group, and carbamate group. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
820231-13-8 |
|---|---|
Molekularformel |
C9H15N3O2S |
Molekulargewicht |
229.30 g/mol |
IUPAC-Name |
tert-butyl N-[(2-amino-1,3-thiazol-5-yl)methyl]carbamate |
InChI |
InChI=1S/C9H15N3O2S/c1-9(2,3)14-8(13)12-5-6-4-11-7(10)15-6/h4H,5H2,1-3H3,(H2,10,11)(H,12,13) |
InChI-Schlüssel |
MUNZHJKCKBBJIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=CN=C(S1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(3-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12534950.png)
![2-(4'-Methyl-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12534976.png)
![2-Furancarboxamide, 5-nitro-N-[4-[4-(2-pyridinyl)-1-piperazinyl]phenyl]-](/img/structure/B12534982.png)
![(5S,7S)-7-[(Benzyloxy)amino]tridec-11-en-5-ol](/img/structure/B12534988.png)
![Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12534989.png)

![3'-(Aminomethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B12535003.png)
![3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12535008.png)
